molecular formula C14H15FN2O4 B3051488 ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate CAS No. 340703-52-8

ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate

Cat. No. B3051488
CAS RN: 340703-52-8
M. Wt: 294.28 g/mol
InChI Key: QACWMXBUFFUDHL-UHFFFAOYSA-N
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Description

Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate is a chemical compound with the CAS Number: 340703-52-8 . It has a molecular weight of 294.28 and its IUPAC name is ethyl { [1- (4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetate . This compound is used in scientific research and has diverse applications, such as drug development and catalysis, due to its unique properties and structural complexity.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15FN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11,16H,2,7-8H2,1H3 . This code provides a specific text string representation for molecular structures.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Synthesis and Catalysis

Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate is a versatile intermediate in organic synthesis. For example, it has been utilized in ul-selective Michael additions of metal enolates of N-bornylideneglycinates to (E)-4,5-dioxy-2-pentenoates, resulting in enantiomers of 4-substituted 2-oxopyrrolidine-5-carboxylates as single diastereomers, showcasing its potential for stereocontrolled synthesis (Tatsukawa et al., 1993).

Electrochromic Materials

The compound has also found applications in the development of electrochromic materials. A copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP) with 3,4-ethylene dioxythiophene (EDOT) exhibited significant enhancements in electrochromic properties, including a transition between multiple colors, which is beneficial for electrochromic devices (Türkarslan et al., 2007).

Anticancer Agents

Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate derivatives have been explored as potential anticancer agents. Novel pyrazole derivatives synthesized from this compound demonstrated significant topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines, highlighting its potential in cancer treatment (Alam et al., 2016).

Pyrrole Synthesis

The compound is instrumental in the synthesis of pyrroles, a class of compounds with wide-ranging applications in pharmaceuticals and agrochemicals. The reaction of ethyl glycinate hydrochloride with dicarbonyl compounds in the presence of triethylamine leads to ethyl N-(3-oxo-1-alkenyl)glycinates, which are easily converted to pyrroles by base-catalyzed intramolecular Knoevenagel condensation (Hombrecher & Horter, 1990).

Molecular Docking Studies

Furthermore, ethyl-glycinate amide derivatives, synthesized through Fischer esterification and coupling reactions with ethyl glycinate, have been subjected to molecular docking studies. These compounds showed promising binding energies with a target protein, indicating potential inhibitory activity against COX2 enzyme, which is relevant in developing treatments for inflammation and cancer (Eugene L. et al., 2020).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11,16H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACWMXBUFFUDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397671
Record name Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate

CAS RN

340703-52-8
Record name Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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